molecular formula C10H7FN2O B501062 2-(4-Fluorophenoxy)pyrimidine

2-(4-Fluorophenoxy)pyrimidine

Cat. No.: B501062
M. Wt: 190.17g/mol
InChI Key: ATBBALWKOAZIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenoxy)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a 4-fluorophenoxy group at the 2-position.

Pyrimidine derivatives bearing fluorophenoxy substituents are typically synthesized via nucleophilic aromatic substitution, condensation, or aza-Wittig reactions . The electron-withdrawing fluorine atom enhances metabolic stability and influences intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for target binding .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17g/mol

IUPAC Name

2-(4-fluorophenoxy)pyrimidine

InChI

InChI=1S/C10H7FN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H

InChI Key

ATBBALWKOAZIFL-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)F

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The table below compares 2-(4-fluorophenoxy)pyrimidine with five structurally related compounds, emphasizing substituent variations, molecular weights, and key properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Fluorophenoxy at C2 of pyrimidine 204.19 (calculated) Base structure; limited direct data N/A
TRC210258 Imidazopyrimidine carboxamide with 4-FPhO group 443.85 TGR5 agonist; antidiabetic candidate
4-(4-Fluorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Benzothieno-fused pyrimidine with 4-FPhO 301.0 ([M+H]⁺) Cream solid; m.p. 89–91°C; antitumor potential
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine Cl and CF₃ substituents on pyrimidine 344.73 Agrochemical intermediate; high lipophilicity
2-(4-Fluorophenoxy)-3-nitropyridine Pyridine core with NO₂ and 4-FPhO groups 234.18 Synthetic intermediate; explosive properties
2-{4-[(4-Fluorophenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Triazolopyrimidine with 4-FPhO-methyl 380.79 Kinase inhibitor candidate; high complexity

Key Comparisons

Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group in 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine significantly increases logP (predicted >4), enhancing membrane permeability .
  • Thermal Stability: Fused-ring systems like the benzothieno-pyrimidine in exhibit higher melting points (89–91°C) due to rigid planar structures .
Structural Impact on Activity
  • Electron-withdrawing groups (e.g., -F, -NO₂, -CF₃) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Fused rings (e.g., benzothieno, imidazo) enhance planarity and π-stacking, critical for intercalation or allosteric modulation .

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